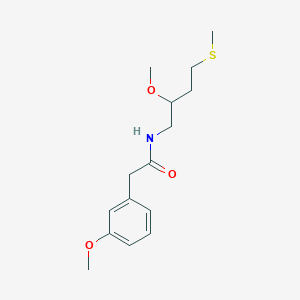

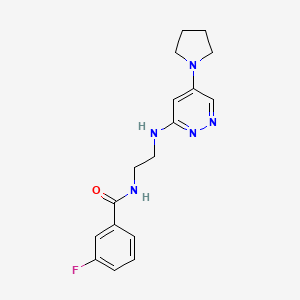

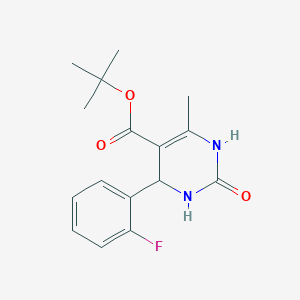

![molecular formula C15H17N5OS3 B2427253 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide CAS No. 1334369-39-9](/img/structure/B2427253.png)

3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains an imidazo[2,1-b]thiazol ring which is a type of azole, a class of five-membered heterocyclic compounds containing at least one nitrogen atom and one other non-carbon atom (i.e., nitrogen, sulfur, or oxygen) as part of the ring . These types of compounds are often bioactive and are commonly found in a variety of medicinal drugs .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazo[2,1-b]thiazol ring. The exact structure would depend on the specific arrangement and connectivity of the atoms within the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties of azole compounds include moderate to high stability, potential for hydrogen bonding, and good metabolic stability .Applications De Recherche Scientifique

Anticancer Properties

- A study synthesized derivatives of imidazo[2,1-b][1,3,4]-thiadiazole and evaluated their anticancer activities. One derivative showed significant selectivity towards leukemia cancer cell lines (Noolvi et al., 2011).

Antimicrobial and Antitubercular Activity

- Research demonstrated the synthesis of imidazo[2,1-b][1,3,4]thiadiazole hybrids and their potent antitubercular activity against Mycobacterium tuberculosis. One compound exhibited notably high inhibitory activity (Ramprasad et al., 2016).

- Another study focused on the synthesis of various derivatives and their significant antimicrobial activity, especially against Escherichia coli and Staphylococcus aureus (Gadad et al., 2000).

Herbicidal Activity

- A series of derivatives were synthesized and displayed moderate to good selective herbicidal activity against Brassica campestris L. (Liu & Shi, 2014).

Anti-inflammatory and Analgesic Agents

- Novel substituted thiadiazoles were designed and showed significant anti-inflammatory and analgesic activities (Shkair et al., 2016).

Mécanisme D'action

Orientations Futures

Future research on this compound could involve further exploration of its synthesis, properties, and potential biological activity. This could include experimental studies to determine its physical and chemical properties, biological assays to identify its activity, and computational studies to predict its behavior .

Propriétés

IUPAC Name |

3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5OS3/c1-2-22-15-19-18-13(24-15)17-12(21)6-5-10-8-23-14-16-11(7-20(10)14)9-3-4-9/h7-9H,2-6H2,1H3,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZZFZYCFQUVHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CCC2=CSC3=NC(=CN23)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2427176.png)

![3-methyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide](/img/structure/B2427178.png)

![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-bromobenzoate](/img/structure/B2427183.png)

![(1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2427191.png)

![N-(2-benzoyl-4-chlorophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2427192.png)